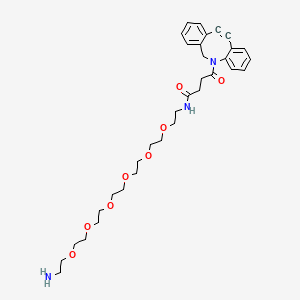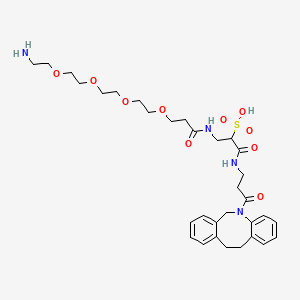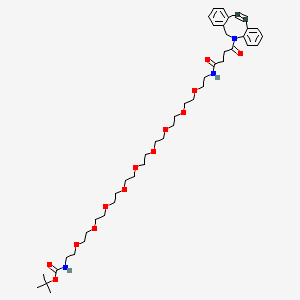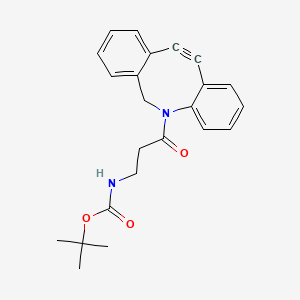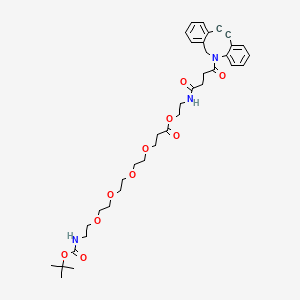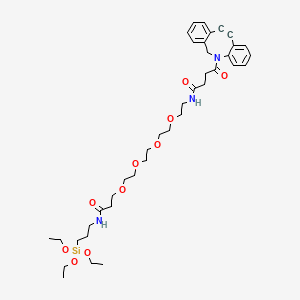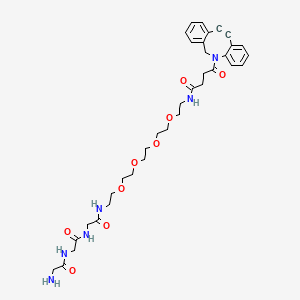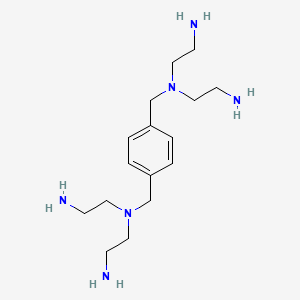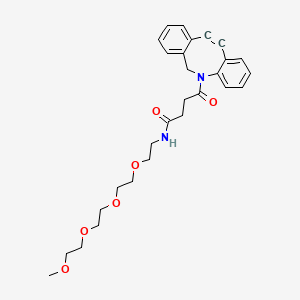
m-PEG4-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy-polyethylene glycol-4-dibenzocyclooctyne (m-PEG4-DBCO) is a heterobifunctional crosslinker that contains a thiol/sulfhydryl-reactive maleimide and a dibenzylcyclooctyne (DBCO) group. The compound is widely used in bioorthogonal chemistry, particularly for copper-free click chemistry applications. The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility and reduces non-specific interactions, making it a versatile tool in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-DBCO typically involves the conjugation of a maleimide group to a PEG chain, followed by the attachment of the DBCO moiety. The reaction conditions often include:
Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalysts: None required for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large reactors and automated systems to handle bulk quantities
Purification: Chromatography techniques to ensure high purity
Quality Control: Rigorous testing to meet industry standards
Análisis De Reacciones Químicas
Types of Reactions
m-PEG4-DBCO undergoes several types of chemical reactions:
Click Chemistry: Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages
Thiol-Maleimide Reaction: Reacts with thiol groups to form stable thioether bonds
Common Reagents and Conditions
Reagents: Azides, thiol-containing compounds
Conditions: Mild, aqueous conditions without the need for copper catalysts
Major Products
Triazole Linkages: Formed from the reaction with azides
Thioether Bonds: Formed from the reaction with thiols
Aplicaciones Científicas De Investigación
m-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry
Biology: Facilitates the labeling and tracking of biomolecules in live cells
Medicine: Employed in drug delivery systems and the development of antibody-drug conjugates
Industry: Utilized in the production of bioconjugates and surface modifications
Mecanismo De Acción
The mechanism of action of m-PEG4-DBCO involves:
Bioorthogonal Reactions: The DBCO group reacts selectively with azides to form triazole linkages without interfering with biological processes
Thiol-Maleimide Conjugation: The maleimide group reacts with thiol groups to form stable thioether bonds
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzocyclooctyne-PEG4-maleimide
- Dibenzocyclooctyne-amine
- Dibenzocyclooctyne-PEG4-acid
- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester .
Uniqueness
m-PEG4-DBCO stands out due to its:
- Copper-Free Click Chemistry : Eliminates the need for copper catalysts, reducing potential toxicity
- Hydrophilic PEG Spacer : Enhances solubility and reduces non-specific interactions
- Versatility : Applicable in a wide range of scientific fields .
Propiedades
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-33-16-17-35-20-21-36-19-18-34-15-14-29-27(31)12-13-28(32)30-22-25-8-3-2-6-23(25)10-11-24-7-4-5-9-26(24)30/h2-9H,12-22H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOILOXVJZHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
